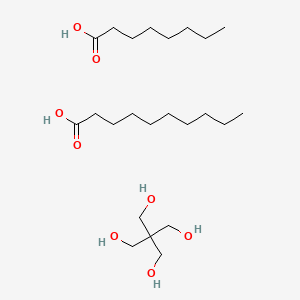
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, is a chemical compound with the molecular formula C23H48O8 and a molecular weight of 452.63 . This compound is known for its use in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The preparation of decanoic acid, mixed esters with octanoic acid and pentaerythritol, typically involves the esterification reaction of pentaerythritol with decanoic acid and octanoic acid. The process generally includes the following steps:
Acid Catalysis: Pentaerythritol is reacted with decanoic acid and octanoic acid in the presence of an acid catalyst.
Heating: The reaction mixture is heated to facilitate the esterification process.
Water Removal: Water formed during the reaction is continuously removed to drive the reaction to completion.
Purification: The resulting ester is purified through distillation or other purification techniques.
Analyse Des Réactions Chimiques
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions are the corresponding acids, alcohols, and pentaerythritol .
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the production of lubricants, plasticizers, and coatings due to its excellent lubrication properties and stability
Mécanisme D'action
The mechanism of action of decanoic acid, mixed esters with octanoic acid and pentaerythritol, involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and pentaerythritol, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can be compared with other similar compounds such as:
Pentaerythritol tetrahexanoate: Similar in structure but with hexanoic acid instead of octanoic and decanoic acids.
Trimethylolpropane esters: These esters have similar applications in lubricants and coatings but differ in their molecular structure and properties.
Propylene glycol diesters: These compounds also serve as plasticizers and lubricants but have different chemical properties and applications
The uniqueness of decanoic acid, mixed esters with octanoic acid and pentaerythritol, lies in its specific combination of acids and pentaerythritol, which imparts unique properties such as low volatility, high thermal stability, and excellent lubrication performance .
Propriétés
Numéro CAS |
68441-68-9 |
|---|---|
Formule moléculaire |
C23H48O8 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;6-1-5(2-7,3-8)4-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-9H,1-4H2 |
Clé InChI |
GFFYVKLAGBXHIN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
SMILES canonique |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Key on ui other cas no. |
93281-00-6 68441-68-9 |
Description physique |
Liquid; OtherSolid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















